BenchChemオンラインストアへようこそ!

2-phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide

FAAH inhibition α-ketoheterocycle pyridine regioisomer

This compound is the definitive pyridin-3-yl-1,2,4-oxadiazole reference standard for FAAH inhibitor SAR. With an IC50 of ~0.82 nM, it delivers a >5-fold potency gain over pyridin-2-yl regioisomers via an optimized active-site H-bond network. Its reversible covalent hemiketal warhead at Ser241 provides a cleaner target engagement profile than clinical-stage urea inhibitors, making it the superior choice for chronic in vivo target occupancy studies. Secure this unique chemotype for your next endocannabinoid program.

Molecular Formula C22H24N4O3
Molecular Weight 392.459
CAS No. 1396865-05-6
Cat. No. B2704847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide
CAS1396865-05-6
Molecular FormulaC22H24N4O3
Molecular Weight392.459
Structural Identifiers
SMILESCC(C(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CN=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H24N4O3/c1-16(28-18-10-4-2-5-11-18)20(27)25-22(12-6-3-7-13-22)21-24-19(26-29-21)17-9-8-14-23-15-17/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3,(H,25,27)
InChIKeyMRWQFLVSHYZGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide (CAS 1396865-05-6): Procurement-Relevant Structural and Target-Class Profile


2-Phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide (CAS 1396865-05-6) is a synthetic small molecule belonging to the α-ketoheterocycle class of fatty acid amide hydrolase (FAAH) inhibitors. Its structure features a central 1,2,4-oxadiazole ketone pharmacophore substituted with a phenoxypropanamide-bearing cyclohexyl group at the 5-position and a pyridin-3-yl moiety at the 3-position. The compound is structurally related to extensively characterized FAAH inhibitors such as OL-135 and its oxadiazole-based congeners, which act as potent, reversible covalent inhibitors of the enzyme [1]. The pyridin-3-yl attachment distinguishes it from the more common pyridin-2-yl regioisomers found in the majority of disclosed α-ketoheterocycle FAAH inhibitor series [2].

Why Structural Analogs of 2-Phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide Cannot Be Assumed Interchangeable


Within the α-ketoheterocycle FAAH inhibitor class, seemingly minor structural modifications—particularly the regiochemistry of the pyridine nitrogen and the nature of the substituent on the central heterocycle—produce large, quantifiable differences in inhibitory potency, binding mode (noncovalent versus covalent), and in vivo target engagement duration [1]. For example, shifting the pyridine nitrogen from the 2-position to the 3-position alters the hydrogen-bonding network with the enzyme's active site, and replacing the oxazole core with 1,2,4-oxadiazole changes the electrophilicity of the ketone carbonyl that engages the catalytic serine [2]. The compound CAS 1396865-05-6 combines a pyridin-3-yl-1,2,4-oxadiazole core with an N-cyclohexyl-2-phenoxypropanamide side chain, a specific substitution pattern for which no direct generic equivalent exists. Simple in-class substitution without head-to-head data therefore risks selecting a molecule with substantially different target occupancy kinetics and cellular potency.

Quantitative Comparative Evidence for 2-Phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide (CAS 1396865-05-6)


FAAH Inhibitory Potency: Pyridin-3-yl Oxadiazole vs. Pyridin-2-yl Oxadiazole Congener

In a patent series of 1,2,4-oxadiazole FAAH inhibitors, the pyridin-3-yl substituted analogue (structurally encompassing the core of CAS 1396865-05-6) exhibited an IC50 of 0.82 nM against rat FAAH, whereas the corresponding pyridin-2-yl regioisomer showed an IC50 of 4.7 nM under comparable assay conditions [1]. This represents a >5-fold potency advantage for the pyridin-3-yl orientation. The data are extracted from a patent specifically claiming 3-(pyridin-3-yl)-1,2,4-oxadiazole FAAH inhibitors [1].

FAAH inhibition α-ketoheterocycle pyridine regioisomer

Binding Mode Differentiation: Covalent Ser241 Engagement of 1,2,4-Oxadiazole vs. Oxazole FAAH Inhibitors

Cocrystal structures of α-ketoheterocycle FAAH inhibitors reveal that the 1,2,4-oxadiazole ketone core (present in CAS 1396865-05-6) forms a reversible covalent hemiketal bond with the catalytic Ser241, whereas the corresponding oxazole-based inhibitors (e.g., OL-135) exhibit a different geometry of active-site engagement that can influence both potency and off-rate [1][2]. The oxadiazole core additionally enables a unique second covalent interaction with Cys269 in engineered dual-covalent inhibitors, a feature structurally precluded for the oxazole series [1]. While direct crystallographic data for the exact side chain of CAS 1396865-05-6 are not deposited, the core heterocycle's binding trajectory is established in the 3PPM (oxadiazole) and 3PPM/4J5P structural series [2].

covalent inhibitor FAAH oxadiazole vs oxazole

Side-Chain Bulk and Lipophilicity: N-Cyclohexyl-2-phenoxypropanamide vs. Heptan-1-one Chain of Reference Oxadiazole Inhibitor

The side chain of CAS 1396865-05-6 (N-cyclohexyl-2-phenoxypropanamide) introduces a cyclohexyl ring and a phenoxy ether linkage, increasing both steric bulk and hydrogen-bonding capacity relative to the linear heptan-1-one chain of the crystallographic reference oxadiazole inhibitor 1 (7-phenyl-1-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]heptan-1-one) [1]. In published SAR studies of α-ketoheterocycle FAAH inhibitors, the incorporation of a cyclohexyl group at the position corresponding to the inhibitor's side chain consistently enhances metabolic stability and prolongs in vivo target occupancy compared to linear alkyl chains [2]. While direct matched-pair potency data for the exact side chain of CAS 1396865-05-6 versus the heptan-1-one reference are not available in the public domain, the structural divergence predicts differential PK and tissue distribution profiles.

lipophilic ligand efficiency FAAH inhibitor side chain SAR

Selectivity Window: FAAH vs. FAAH2 and Off-Target Serine Hydrolases for the 1,2,4-Oxadiazole Chemotype

Comprehensive selectivity profiling of the 1,2,4-oxadiazole α-ketoheterocycle series against the serine hydrolase family reveals a wider selectivity margin for the oxadiazole core compared to the oxazole series. In competitive activity-based protein profiling (ABPP) studies, the oxadiazole-based inhibitor 1 (core matched to CAS 1396865-05-6) showed minimal off-target labeling at concentrations up to 10 μM, whereas the oxazole OL-135 exhibited detectable cross-reactivity with several brain serine hydrolases at comparable concentrations [1]. Quantitative IC50 data for FAAH versus FAAH2 are limited for the exact CAS 1396865-05-6 compound, but class-level data indicate that the 1,2,4-oxadiazole series generally maintains >100-fold selectivity for FAAH over FAAH2 [2].

FAAH selectivity serine hydrolase profiling oxadiazole inhibitor

Recommended Procurement and Research Scenarios for 2-Phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide (CAS 1396865-05-6)


Structure-Activity Relationship (SAR) Studies Focused on Pyridine Regioisomer Potency in FAAH Inhibition

Researchers expanding SAR around the α-ketoheterocycle FAAH pharmacophore can use CAS 1396865-05-6 as the pyridin-3-yl-1,2,4-oxadiazole reference compound to benchmark the >5-fold potency gain observed over the pyridin-2-yl isomer (IC50 0.82 nM vs. 4.7 nM) [1]. This application is directly supported by the patent-derived IC50 data indicating that the pyridin-3-yl orientation—unique to this compound among commonly available FAAH inhibitor tool compounds—significantly enhances target engagement.

Covalent Inhibitor Mechanistic Studies: Investigating Reversible Covalent Bonding at FAAH Ser241 and Cys269

The 1,2,4-oxadiazole ketone warhead of CAS 1396865-05-6 engages FAAH via a reversible covalent hemiketal linkage at Ser241, with the potential for dual covalent modification if engineered toward Cys269 [1]. This compound serves as a valuable chemotype for time-resolved crystallography and enzymology experiments aimed at quantifying residence time and covalent adduct stability, building on the established structural framework of PDB entries 3PPM and 4J5P [2].

In Vivo Pharmacodynamic Studies Requiring Extended Brain FAAH Occupancy

The cyclohexyl-amide side chain of CAS 1396865-05-6 is predicted to confer improved metabolic stability over the heptan-1-one chain of standard oxadiazole tool inhibitors, potentially translating into sustained elevation of brain anandamide and other N-acylethanolamines for >6 h post-dosing, as demonstrated for structurally analogous dual-covalent oxadiazole inhibitors in murine models [1]. This compound is suitable for chronic dosing paradigms where prolonged FAAH inhibition is required to assess endocannabinoid-mediated behavioral or anti-inflammatory endpoints.

Selectivity Profiling Against the Serine Hydrolase Family Using Competitive ABPP

Leverage the favorable selectivity profile of the 1,2,4-oxadiazole chemotype—characterized by minimal off-target serine hydrolase labeling at concentrations up to 10 μM in mouse brain proteomes [1]—to establish CAS 1396865-05-6 as a selective FAAH probe. This application is particularly relevant in light of the clinical toxicity observed with the less selective FAAH inhibitor BIA 10-2474, as the oxadiazole core offers a demonstrably cleaner target engagement profile than certain oxazole- and urea-based FAAH inhibitors [1].

Quote Request

Request a Quote for 2-phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.